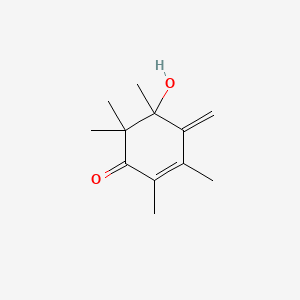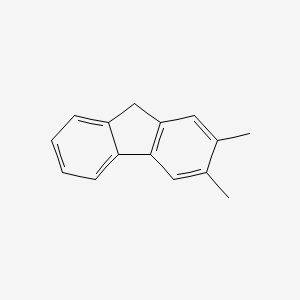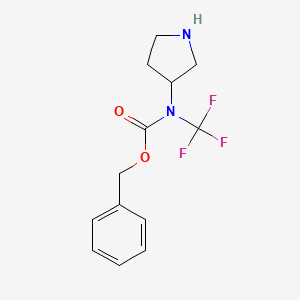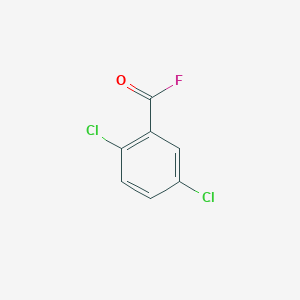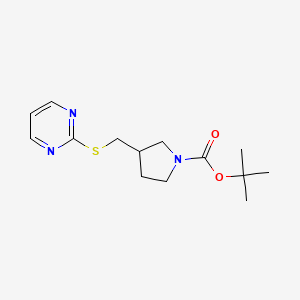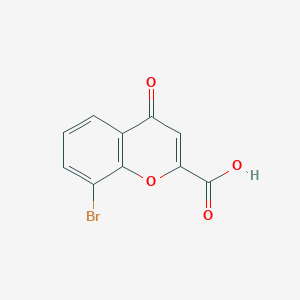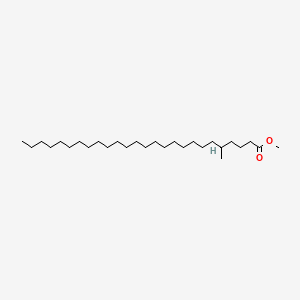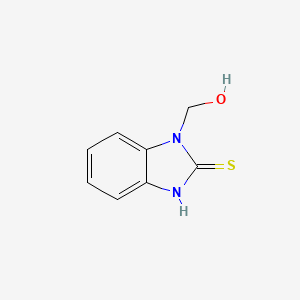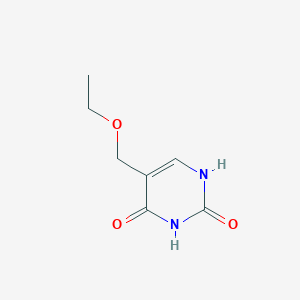![molecular formula C12H20BrNO2 B13965593 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-(Bromomethyl)-2-azaspiro[45]decan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a spirocyclic precursor followed by nucleophilic substitution to introduce the azaspiro moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may also interact with various enzymes and receptors, influencing cellular pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
Uniqueness
2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid stands out due to its unique bromomethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for the development of novel chemical entities and materials .
Propriétés
Formule moléculaire |
C12H20BrNO2 |
|---|---|
Poids moléculaire |
290.20 g/mol |
Nom IUPAC |
2-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]acetic acid |
InChI |
InChI=1S/C12H20BrNO2/c13-7-10-1-3-12(4-2-10)5-6-14(9-12)8-11(15)16/h10H,1-9H2,(H,15,16) |
Clé InChI |
IAPYPTZRNTUIHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CBr)CCN(C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


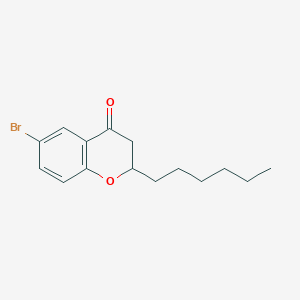
![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
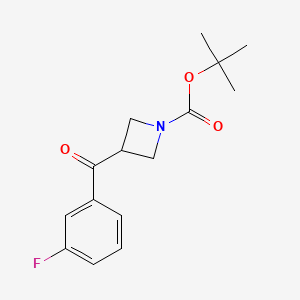
![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)
